molecular formula C17H21NO B5710474 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B5710474
M. Wt: 255.35 g/mol
InChI Key: DCDFURNTBWPOAE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrole-3-carbaldehyde family, characterized by a pyrrole ring substituted with methyl groups at positions 2 and 5, a carbaldehyde group at position 3, and a 4-tert-butylphenyl group at position 1. The tert-butyl group confers significant steric bulk and lipophilicity, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-10-14(11-19)13(2)18(12)16-8-6-15(7-9-16)17(3,4)5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDFURNTBWPOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound . This reaction can be optimized using microwave irradiation to increase yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale Claisen-Schmidt condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts such as NaOH or Ba(OH)₂ can enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C17H21NO
  • Molecular Weight : 255.35 g/mol
  • CAS Number : 428488-10-2

The structure of the compound features a pyrrole ring, which is known for its biological activity and versatility in synthetic applications.

Medicinal Chemistry

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has shown potential in the development of therapeutic agents. Its derivatives have been investigated for their efficacy against various diseases, particularly those mediated by hepatocyte growth factor (HGF). The compound has been included in studies exploring its use as an anti-cancer agent due to its ability to inhibit tumor growth and metastasis .

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structural features allow it to participate in various reactions, including:

  • Condensation Reactions : Used to synthesize larger organic compounds.
  • Functionalization : The aldehyde group can be modified to introduce various functional groups, enhancing the compound's reactivity.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)
Aldol CondensationBase-catalyzed85
Michael AdditionUnder acidic conditions75
OxidationUsing oxidizing agents90

Material Science

In materials science, this compound is explored for its potential use in creating advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer formulations improves their thermal resistance and mechanical strength. In one study, a polymer blend containing this compound showed a 30% increase in tensile strength compared to control samples .

Comparison with Similar Compounds

Research Implications

  • Drug Discovery : Substituent choice directly influences bioactivity. For instance, antimalarial vs. antitubercular activity correlates with aryl vs. cyclohexyl groups .
  • Material Science : Bulkier groups (tert-butyl) may improve thermal stability in polymers or crystal engineering, whereas halogenated analogs could enhance intermolecular interactions .

Biological Activity

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound notable for its unique structure, which includes a pyrrole ring substituted with a tert-butylphenyl group and two methyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name: 1-(4-tert-butylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
  • Molecular Formula: C₁₇H₂₁NO
  • Molecular Weight: 255.35 g/mol
  • CAS Number: 428488-10-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites in biological molecules, potentially influencing enzyme activity and protein function. This interaction may lead to alterations in metabolic pathways and cellular responses.

Antibacterial Activity

Recent studies have explored the antibacterial properties of pyrrole derivatives, including this compound. In vitro evaluations have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is more effective against Gram-positive bacteria compared to Gram-negative strains. These findings suggest its potential as a lead compound for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, studies have also reported antifungal activity associated with pyrrole derivatives. For instance, compounds similar to this compound demonstrated efficacy against fungal pathogens such as Candida albicans.

Table 2: Antifungal Activity of Pyrrole Derivatives

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans20
Aspergillus niger30

These results highlight the compound's potential utility in treating fungal infections.

Case Studies

Several case studies have investigated the biological activities of pyrrole derivatives:

  • Study on Antibacterial Efficacy : A recent study evaluated various pyrrole derivatives for their antibacterial properties. The results indicated that compounds with similar structures to this compound exhibited promising activity against resistant bacterial strains, suggesting their potential role in antibiotic development .
  • Antifungal Research : Another research project focused on the antifungal activities of pyrrole-based compounds. It was found that certain derivatives showed significant inhibition against Candida species, demonstrating their potential as antifungal agents .

Q & A

Q. What are the optimal synthetic routes for 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrrole-3-carbaldehyde derivatives typically involves multi-step reactions. For example:
  • Step 1 : Condensation of substituted amines with diketones to form the pyrrole ring.
  • Step 2 : Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position .
    Optimization involves adjusting solvent polarity (e.g., DMF for formylation), temperature (80–100°C for cyclization), and catalysts (e.g., POCl₃ for Vilsmeier reactions). The tert-butyl group may require inert atmospheres to prevent oxidation. Monitor reaction progress via TLC and HPLC .

Table 1 : Example Reaction Conditions for Analogous Pyrrole Derivatives

CompoundReaction TimeYield (%)Key ConditionsReference
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde12 h65DMF, POCl₃, 0°C → RT
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate24 h72EtOH, reflux, NaBH₄ reduction

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. The tert-butyl group shows a singlet at δ 1.2–1.4 ppm (9H), while pyrrole methyl groups resonate at δ 2.1–2.5 ppm .
  • ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm. Aromatic carbons adjacent to tert-butyl groups are deshielded (δ 125–140 ppm) .
  • IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) and 2900–3000 cm⁻¹ (tert-butyl C-H) .
    Compare data with structurally similar compounds (e.g., fluorophenyl-pyrrole derivatives) to validate assignments .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate polar aldehyde derivatives .
  • Recrystallization : Employ solvents like dichloromethane/hexane mixtures, leveraging the tert-butyl group’s hydrophobicity to enhance crystal formation .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation (>95%) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence solubility, steric effects, and electronic properties?

  • Methodological Answer :
  • Solubility : The tert-butyl group enhances lipophilicity, reducing aqueous solubility. Quantify via logP measurements (e.g., shake-flask method) .
  • Steric Effects : Use X-ray crystallography (as in ) to analyze bond angles and torsional strain. Compare with non-bulky analogs (e.g., methyl or phenyl derivatives).
  • Electronic Effects : Conduct DFT calculations to assess electron-withdrawing/donating effects on the pyrrole ring’s aromaticity and aldehyde reactivity .

Q. What computational approaches predict the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

  • Methodological Answer :
  • DFT/Molecular Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the aldehyde group’s LUMO may favor nucleophilic attack .
  • MD Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding modes and guide derivatization .
    Validate predictions experimentally using kinetic studies (e.g., monitoring aldehyde reactions with amines via UV-Vis) .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to clarify potency discrepancies .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing tert-butyl with smaller groups) to isolate substituent effects .

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